1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone is a complex organic compound characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a tetraazolylthio group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with ethyl 4-ethoxybenzoate in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide to form the desired tetraazolylthio compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone can be compared with similar compounds such as:
1-(4-chlorophenyl)-1-cyclopropane-carbonitrile: This compound has a similar chlorophenyl group but differs in its overall structure and properties.
1-(4-chlorophenyl)-1-cyclohexane-carbonitrile: Another similar compound with a chlorophenyl group, but with a cyclohexane ring instead of the ethoxyphenyl and tetraazolylthio groups.
Properties
Molecular Formula |
C17H15ClN4O2S |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-24-15-9-7-14(8-10-15)22-17(19-20-21-22)25-11-16(23)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3 |
InChI Key |
PMJHUHXOJNQHNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.